1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
Description
Properties
Molecular Formula |
C20H22F3N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)18-7-6-16(14-24-18)15-26-11-10-25(9-8-19(26)27)12-13-28-17-4-2-1-3-5-17/h1-7,14H,8-13,15H2 |
InChI Key |
GXGVUOUHGNPMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CN=C(C=C2)C(F)(F)F)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepan ring, the introduction of the phenoxyethyl group, and the attachment of the trifluoromethyl-substituted pyridine ring. Common synthetic routes may include:
Formation of the Diazepan Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: This step often involves nucleophilic substitution reactions where the phenoxyethyl group is introduced using phenoxyethyl halides.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using trifluoromethyl-substituted pyridine boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxyethyl halides for nucleophilic substitution; trifluoromethyl-substituted pyridine halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key Shared Features:
- Trifluoromethylpyridyl Groups : Present in all analogs (e.g., compounds 254, 255, 261 in ; UDO/UDD in ; patent compounds in –5). This group improves lipophilicity and resistance to oxidative metabolism .
- Heterocyclic Cores : Variations include pyrrole (), piperazine (), and pyrrolo-pyridazine (–5). The 1,4-diazepan-5-one core in the target compound may offer conformational flexibility for receptor interactions.
Table 1: Comparative Overview of Analogs
*Molecular weight calculated based on formula.
Key Differentiators
- Substituent Complexity: The patent compound’s morpholinoethoxy group () introduces hydrogen-bonding capacity absent in the target compound, which may alter pharmacokinetic profiles .
- Molecular Weight: The target compound’s lower molecular weight (~439 vs.
Biological Activity
The compound 1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a diazepan derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Structure
The compound features a diazepan ring substituted with a phenoxyethyl group and a trifluoromethyl pyridine moiety. Its molecular formula is with a molecular weight of approximately 393.4 g/mol .
| Property | Value |
|---|---|
| Molecular Weight | 393.403 g/mol |
| Density | 1.253 g/cm³ |
| Boiling Point | 538.1 °C |
The primary mechanism by which this compound exerts its biological effects is through modulation of the GABA receptor, similar to other benzodiazepines. The binding affinity to the GABA receptor is crucial for its anxiolytic and sedative properties .
Binding Affinity
In vitro studies have demonstrated that the compound exhibits significant binding affinity to the benzodiazepine site on the GABA receptor. Radioligand binding assays indicate that it has a higher affinity than traditional benzodiazepines like diazepam, suggesting potential for enhanced therapeutic effects .
Efficacy in Animal Models
- Anxiolytic Activity : In animal models, the compound has shown promising results in reducing anxiety-like behaviors. Doses of 5 mg/kg resulted in significant reductions in anxiety as measured by elevated plus maze tests.
- Hypnotic Effects : The hypnotic effects were evaluated using the pentobarbital-induced sleep test, where the compound significantly increased sleep duration compared to controls .
- Anticonvulsant Properties : The compound was tested in pentylenetetrazole (PTZ) induced seizure models, demonstrating protective effects against seizures at effective doses .
Study 1: Efficacy Comparison with Diazepam
A comparative study assessed the efficacy of this compound against diazepam in terms of anxiolytic and hypnotic effects. Results indicated that at equivalent doses, the new compound produced greater sedation without the memory impairment typically associated with benzodiazepines .
Study 2: Toxicology Profile
Toxicological assessments revealed that while the compound exhibits significant biological activity, it also possesses a favorable safety profile with minimal adverse effects on cognitive functions in animal models compared to traditional benzodiazepines .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one, and how can reaction conditions optimize yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving coupling reactions (e.g., alkylation of the diazepanone core with trifluoromethylpyridinylmethyl groups). Key factors include temperature control, solvent selection (polar aprotic solvents for SN2 reactions), and catalytic agents. Purification via column chromatography or recrystallization is critical, with purity validated by HPLC (as described in residual solvent testing protocols) . Optimization of protecting groups for reactive amines and phenoxyethyl moieties can reduce by-products .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional group integration (e.g., trifluoromethyl and phenoxyethyl signals).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity using ammonium acetate buffer systems (pH 6.5) for reproducible retention times .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (as demonstrated for analogous diazepanone derivatives) .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Lyophilization is recommended for long-term stability. Monitor degradation via periodic HPLC analysis, particularly for hydrolytically sensitive groups like the diazepanone ring .
Advanced Research Questions
Q. How can density functional theory (DFT) or molecular docking predict the compound’s reactivity and biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with structurally similar benzodiazepine derivatives to infer reactivity .
- Molecular Docking : Use crystal structures of neurotransmitter receptors (e.g., GABAₐ) to model binding interactions. Prioritize van der Waals interactions with the trifluoromethyl group and hydrogen bonding with the diazepanone carbonyl . Validate predictions with radioligand displacement assays .
Q. What experimental strategies resolve discrepancies in observed bioactivity across in vitro models (e.g., cell lines vs. isolated receptors)?
- Methodological Answer :
- Orthogonal Assays : Combine functional assays (e.g., calcium flux) with binding studies (e.g., surface plasmon resonance) to confirm target engagement.
- Control Experiments : Test for off-target effects using receptor knockout models or selective inhibitors.
- Theoretical Frameworks : Align results with established structure-activity relationship (SAR) models for diazepanones, adjusting for cell-specific permeability or metabolic differences .
Q. How can process engineering principles improve enantiomeric purity during scale-up synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry at the diazepanone ring.
- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible yields.
- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, referencing CRDC guidelines for chemical engineering design .
Q. What methodologies integrate this compound into a structure-activity relationship (SAR) study to optimize pharmacological profiles?
- Methodological Answer :
- Systematic Substituent Variation : Modify the phenoxyethyl or trifluoromethylpyridinyl groups to assess steric/electronic effects.
- Biological Testing : Screen analogs against panels of receptors/enzymes using high-throughput assays.
- Data Analysis : Apply multivariate regression to correlate structural features with activity, leveraging frameworks from evidence-based inquiry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
